Cas no 1006319-99-8 (3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine)
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine Chemical and Physical Properties
Names and Identifiers
-
- [3-(4-氯-1H-吡唑-1-基)-2-甲基丙基]胺
- AKOS B024110
- AKOS PAO-1060
- ART-CHEM-BB B024110
- 3-(4-CHLORO-PYRAZOL-1-YL)-2-METHYL-PROPYLAMINE
- [3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]amine
- 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine
- 3-(4-chloropyrazol-1-yl)-2-methylpropan-1-amine
- BBL040272
- STK350093
- 3-(4-chloro-pyrazol-1-yl)-2-methyl-propylamine, AldrichCPR
- MFCD06805027
- 1006319-99-8
- EN300-230211
- 835-499-1
- ALBB-021565
- 4-Chloro-beta-methyl-1H-pyrazole-1-propanamine
- 4-Chloro-I(2)-methyl-1H-pyrazole-1-propanamine
- AKOS000308905
- H33078
- DTXSID201261712
- DTXCID601692404
- LS-06491
- 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine
-
- MDL: MFCD06805027
- Inchi: 1S/C7H12ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3
- InChI Key: APRGNOBUZDBYMP-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC(C)CN
Computed Properties
- Exact Mass: 173.0719751g/mol
- Monoisotopic Mass: 173.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.8
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 272.7±20.0 °C at 760 mmHg
- Flash Point: 122.1±15.6 °C
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C062915-100mg |
[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | 100mg |
$ 190.00 | 2022-06-06 | ||
| TRC | C062915-250mg |
[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | 250mg |
$ 390.00 | 2022-06-06 | ||
| TRC | C062915-500mg |
[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | 500mg |
$ 620.00 | 2022-06-06 | ||
| Ambeed | A293456-1g |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine |
1006319-99-8 | 97% | 1g |
$323.0 | 2024-04-26 | |
| abcr | AB412898-500mg |
[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]amine; . |
1006319-99-8 | 500mg |
€333.00 | 2025-02-27 | ||
| A2B Chem LLC | AE48477-500mg |
[3-(4-Chloro-1h-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | >95% | 500mg |
$523.00 | 2024-04-20 | |
| A2B Chem LLC | AE48477-1g |
[3-(4-Chloro-1h-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | >95% | 1g |
$578.00 | 2024-04-20 | |
| A2B Chem LLC | AE48477-5g |
[3-(4-Chloro-1h-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | >95% | 5g |
$1134.00 | 2024-04-20 | |
| Chemenu | CM483486-1g |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine |
1006319-99-8 | 97% | 1g |
$320 | 2022-06-14 | |
| abcr | AB412898-100 mg |
[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]amine |
1006319-99-8 | 100MG |
€231.60 | 2022-03-02 |
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine Suppliers
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine
Comprehensive Overview of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine (CAS No. 1006319-99-8)
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine (CAS No. 1006319-99-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole and amine functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a 4-chloro-1H-pyrazol-1-yl moiety, contributes to its reactivity and potential applications in drug discovery and crop protection formulations.
The growing interest in 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine aligns with current trends in precision medicine and sustainable agriculture. Researchers are actively exploring its derivatives for potential enzyme inhibition properties, particularly in targeting metabolic pathways relevant to human health and plant physiology. The compound's chloropyrazole component has shown promise in modulating biological interactions, making it a subject of numerous structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS 1006319-99-8 demonstrates remarkable stability under various reaction conditions, enabling its use in multi-step synthetic routes. Its 2-methylpropylamine chain provides an excellent handle for further functionalization, allowing chemists to create diverse molecular architectures. Recent publications have highlighted its utility in constructing heterocyclic scaffolds, which are fundamental to approximately 60% of all small-molecule pharmaceuticals currently on the market.
Environmental considerations have become increasingly important in chemical research, and 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine has been evaluated for its biodegradation potential and eco-toxicological profile. Advanced analytical techniques, including HPLC-MS and NMR spectroscopy, have been employed to study its environmental fate and transformation products. These studies contribute valuable data to the growing field of green chemistry and sustainable molecular design.
The pharmaceutical industry has shown particular interest in this compound's potential as a pharmacophore in neurological and metabolic disorder treatments. Its structural features resemble those of several G-protein coupled receptor (GPCR) modulators, sparking investigations into its possible central nervous system (CNS) activity. Computational chemistry approaches, including molecular docking simulations, have predicted favorable interactions with various biological targets.
In agrochemical applications, derivatives of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine have demonstrated efficacy as plant growth regulators and pest control agents. The 4-chloropyrazole moiety appears crucial for bioactivity against certain plant pathogens, while the amine functionality enhances systemic movement within plant tissues. These properties align with the agricultural sector's demand for target-specific and environmentally benign crop protection solutions.
Quality control and analytical method development for CAS 1006319-99-8 have been subjects of recent research. Scientists have developed robust chromatographic methods for purity assessment and impurity profiling, essential for ensuring batch-to-batch consistency in industrial applications. These methods typically employ reverse-phase HPLC with UV detection, optimized for the compound's specific physicochemical properties.
The commercial availability of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine has expanded in recent years, with multiple suppliers offering it as a research chemical for academic and industrial laboratories. Procurement specialists often search for this compound using variations like 4-chloropyrazole amine derivative or 2-methylpropylamine pyrazole compound, reflecting the diverse terminology in chemical databases. Proper storage recommendations typically suggest anhydrous conditions and protection from light to maintain stability.
Future research directions for this compound may focus on its potential in combinatorial chemistry libraries and high-throughput screening platforms. The rise of AI-assisted drug discovery has created new opportunities for exploring its chemical space, with machine learning algorithms capable of predicting novel derivatives with optimized properties. Additionally, its application in metal-organic frameworks (MOFs) and other advanced materials represents an emerging area of investigation.
From a regulatory standpoint, 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine falls under general chemical safety guidelines rather than specialized restrictions. Material safety data sheets emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. Researchers are advised to consult updated REACH and GHS classifications when working with this substance.
The scientific literature contains numerous references to synthetic protocols involving CAS 1006319-99-8, with particular emphasis on amide bond formation and N-alkylation reactions. These methods often highlight the compound's compatibility with green solvents and catalytic systems, reflecting the chemical industry's shift toward more sustainable practices. Recent patents have disclosed innovative applications in material science and electronic chemicals.
Analytical characterization of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine typically includes comprehensive spectroscopic analysis, with 1H NMR and 13C NMR data serving as primary identification tools. The compound's distinctive proton environments and carbon skeleton produce characteristic patterns that facilitate structural confirmation. Mass spectrometric analysis further supports molecular weight verification and fragmentation pattern studies.
In conclusion, 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine (CAS No. 1006319-99-8) represents a valuable building block in modern chemical research with diverse potential applications. Its unique structural features and demonstrated reactivity continue to inspire innovation across multiple scientific disciplines, from medicinal chemistry to agrochemical development. As research methodologies advance and interdisciplinary approaches flourish, this compound will likely remain an important tool in the chemist's repertoire for years to come.
1006319-99-8 (3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropylamine) Related Products
- 1006447-90-0(3-(4-Chloro-1H-pyrazol-1-yl)propylamine)
- 777056-71-0(2-(4-Chloro-pyrazol-1-yl)-ethylamine)
- 1006480-90-5(3-(4-Chloro-1H-pyrazol-1-yl)pentylamine)
- 1003992-83-3(2-(4-Chloro-1H-pyrazol-1-yl)ethanol)
- 75653-86-0(3-(1H-Pyrazol-1-yl)propan-1-amine)
- 663941-74-0(1H-Pyrazole-1-ethanamine, 4-chloro-, monohydrochloride)
- 1006328-60-4(3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile)
- 1171076-88-2(4-Chloro-1-ethyl-1H-pyrazole)
- 1204901-66-5(4-Chloro-1-cyclopropyl-1H-pyrazole)
- 848655-53-8(3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride)